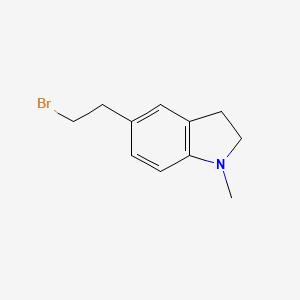
5-(2-Bromoethyl)-1-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-1-methylindoline: is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The compound is characterized by the presence of a bromoethyl group attached to the indoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-1-methylindoline typically involves the bromination of 1-methylindoline followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-methylindoline with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the bromo derivative. This intermediate is then reacted with ethylene bromide under basic conditions to introduce the bromoethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Bromoethyl)-1-methylindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative by reducing the bromoethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation Reactions: Products include indole derivatives.
Reduction Reactions: The major product is the ethyl derivative of 1-methylindoline.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-Bromoethyl)-1-methylindoline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of indoline derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: Indoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-1-methylindoline is largely dependent on its interaction with biological targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes . This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indoline ring structure allows the compound to interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-(2-Chloroethyl)-1-methylindoline: Similar structure but with a chloroethyl group instead of a bromoethyl group.
5-(2-Iodoethyl)-1-methylindoline: Contains an iodoethyl group, which can lead to different chemical and biological properties compared to the bromoethyl derivative.
5-(2-Fluoroethyl)-1-methylindoline: The presence of a fluoroethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness: The presence of the bromoethyl group in 5-(2-Bromoethyl)-1-methylindoline imparts unique reactivity, making it a valuable intermediate in organic synthesis. The bromo group is a good leaving group, facilitating various substitution reactions. Additionally, the indoline ring structure provides a versatile scaffold for the development of bioactive molecules .
Eigenschaften
Molekularformel |
C11H14BrN |
|---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C11H14BrN/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
DFMDEPPVYXPUTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C1C=CC(=C2)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


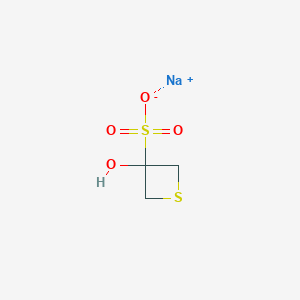
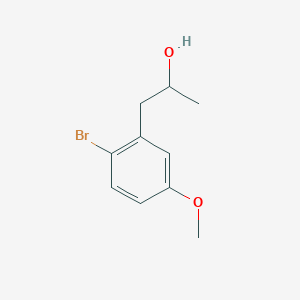

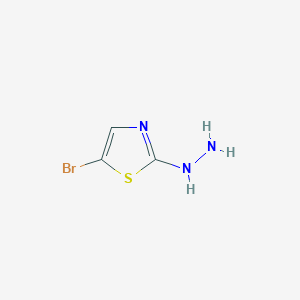
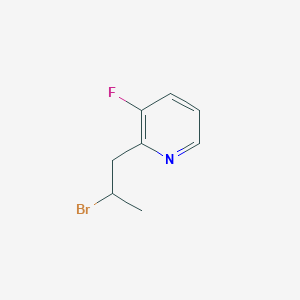
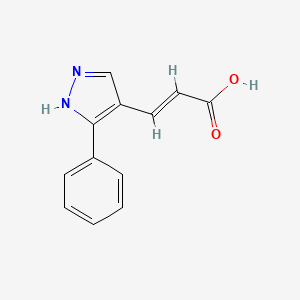
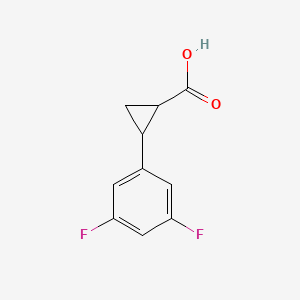
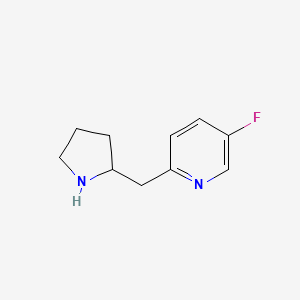

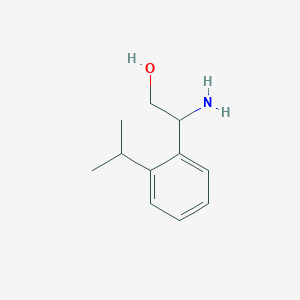



![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
